N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with significant interest in pharmaceutical research. This compound features a unique combination of a tetrahydroquinoline moiety and piperazine, which are often associated with various biological activities. The molecular formula is , indicating a relatively large and complex structure.
This compound falls under the category of synthetic organic compounds, specifically within the realm of medicinal chemistry. It has been identified as a potential candidate for drug development due to its structural characteristics that may influence biological activity. The compound is cataloged in various chemical databases and is often used in screening assays for pharmacological properties.
The synthesis of N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. Key steps may include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide can be represented using various structural notations:
CN(CCC1)c2c1cc(C(CNC(C(NCC=C)=O)=O)N1CCCCC1)cc2
The compound features multiple functional groups that contribute to its potential biological activity.
The compound may undergo several chemical reactions relevant to its application in medicinal chemistry:
These reactions are critical for modifying the compound's properties to enhance efficacy or reduce toxicity.
The physical properties of N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide include:
Property | Value |
---|---|
Molecular Weight | 368.52 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Density | Not specified |
Chemical properties may include stability under various pH conditions and susceptibility to oxidation or hydrolysis.
This compound has potential applications in several scientific fields:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: